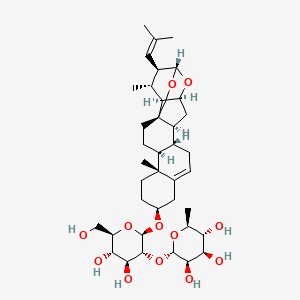

Candicanoside A

Description

Candicanoside A (compound 566) is a cholestane glycoside isolated from plant species in the genus Galtonia. It has garnered significant attention due to its potent cytotoxic activity against leukemia HL-60 cells, with an IC50 of 0.032 mM . Structurally, it features a cholestane aglycone core linked to sugar moieties, a hallmark of bioactive steroidal glycosides. Tang and Yu achieved its total synthesis via a 27-step process, underscoring its structural complexity . Beyond HL-60, this compound demonstrates differential cytotoxicity against breast, central nervous system (CNS), and lung cancer cell lines, while showing resistance in colon, ovarian, and stomach cancers .

Properties

Molecular Formula |

C39H60O12 |

|---|---|

Molecular Weight |

720.9 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,3S,4R,9S,12R,13S,16R,19S,20S,21S,22R)-12,21-dimethyl-20-(2-methylprop-1-enyl)-18,23-dioxahexacyclo[17.3.1.03,16.04,13.07,12.016,22]tricos-6-en-9-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C39H60O12/c1-17(2)12-23-18(3)28-26-14-25-22-7-6-20-13-21(8-10-38(20,5)24(22)9-11-39(25,28)16-46-35(23)49-26)48-37-34(32(44)30(42)27(15-40)50-37)51-36-33(45)31(43)29(41)19(4)47-36/h6,12,18-19,21-37,40-45H,7-11,13-16H2,1-5H3/t18-,19+,21+,22-,23-,24+,25+,26+,27-,28+,29+,30-,31-,32+,33-,34-,35+,36+,37-,38+,39-/m1/s1 |

InChI Key |

JQQUVDBJJPYFDT-HJMKZORXSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]2OC[C@@]34[C@@H]1[C@@H](O2)C[C@H]3[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C=C(C)C |

Canonical SMILES |

CC1C(C2OCC34C1C(O2)CC3C5CC=C6CC(CCC6(C5CC4)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C=C(C)C |

Synonyms |

candicanoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Bioactivity and Properties of this compound and Analogues

| Compound | Type | IC50 (mM) | Active Cell Lines | Resistant Cell Lines | Synthesis Complexity |

|---|---|---|---|---|---|

| This compound (566) | Cholestane glycoside | 0.032 | HL-60, Breast, CNS, Lung | Colon, Ovarian, Stomach | 27-step synthesis |

| Galtonioside A (567) | Cholestane glycoside | 0.057 | HL-60, Breast, CNS, Lung | Colon, Ovarian, Stomach | Not reported |

| Compound 569 | Bisdesmoside | 6.8 | HL-60 | N/A | Not reported |

| Compound 575 | Cholestane glycoside | 0.00012 | HL-60 | N/A | Not reported |

Key Findings and Discussion

(a) Potency and Selectivity

- This compound vs. Galtonioside A: While both exhibit similar activity profiles, this compound is nearly twice as potent against HL-60 cells (IC50 = 0.032 mM vs. 0.057 mM) . This difference may arise from subtle structural variations in sugar linkages or aglycone substitutions.

- This compound vs. Bisdesmosides: Compound 569, a bisdesmoside, shows markedly reduced activity (IC50 = 6.8 mM), suggesting that monoglycosylation (as in this compound) enhances cytotoxicity .

- Superior Analogues: Compound 575, another cholestane glycoside, demonstrates exceptional potency (IC50 = 0.00012 mM), indicating that specific side-chain modifications drastically improve efficacy .

(b) Resistance Profiles

This compound and galtonioside A share resistance in colon, ovarian, and stomach cancers, implying a common mechanism of evasion, possibly linked to efflux pumps or metabolic inactivation in these tissues .

Q & A

Q. What ethical guidelines apply to in vivo studies involving this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research, including randomization, blinding, and sample size justification. Obtain approval from institutional animal ethics committees and document welfare endpoints (e.g., weight loss, behavioral changes). For human cell lines, verify ethical sourcing and consent status .

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

- Methodological Answer : Use PRISMA frameworks for systematic reviews. Search databases (PubMed, Scopus) with controlled vocabulary (e.g., MeSH terms: “this compound,” “phenolic glycosides,” “biological activity”). Screen studies for quality using tools like GRADE and synthesize findings in evidence tables highlighting methodologies, outcomes, and limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.